![molecular formula C23H19N3 B12539683 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-79-0](/img/structure/B12539683.png)
5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of metal-free and acid/base-free catalysis, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Similar in structure but lacks the quinoline ring.
5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: Contains a chloro group instead of a methyl group.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Contains an imidazole ring instead of a pyrazole ring .
Uniqueness
The uniqueness of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline lies in its fused pyrazole and quinoline rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
654650-79-0 |
|---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-4H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C23H19N3/c1-25-16-20-22(17-10-4-2-5-11-17)24-26(18-12-6-3-7-13-18)23(20)19-14-8-9-15-21(19)25/h2-15H,16H2,1H3 |
InChI Key |
UYPCRWHPSBQKAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C3=CC=CC=C31)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


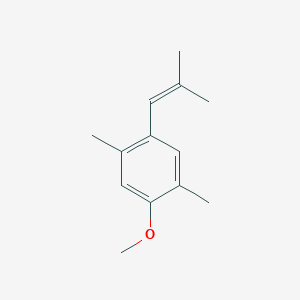
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
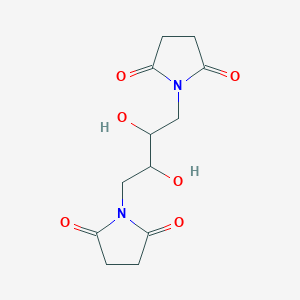
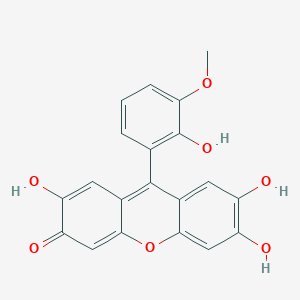
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
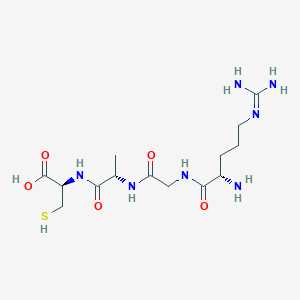
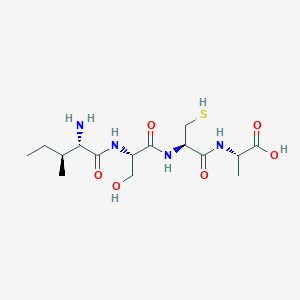

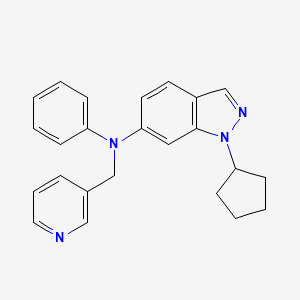
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
